molecular formula C18H14O4 B8687867 3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

Cat. No. B8687867
M. Wt: 294.3 g/mol
InChI Key: CJEMPPHWLBOPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05783593

Procedure details

3,4-Dihydroxy-3-cyclobutene-1,2-dione (2.0 g, 17 mmol), benzyl alcohol (5.0 mL, 5.2 g, 48 mmol), and p-toluenesulfonic acid monohydrate (170 mg, 0.9 mmol) were slurried in toluene (20 mL), and heated under reflux with a Dean-Stark trap for 3 days. The insoluble material was filtered off, and the filtrate was diluted with ether (100 mL), washed with 2× with saturated aqueous NaHCO3 solution and brine, dried over Na2 SO4, filtered and concentrated to a crude residue. The crude product was purified by chromatography eluting with 4:1 hexane-EtOAc to give the title compound (1.5 g, 29%) as an oil which slowly solidified on standing. MS (FAB+) m/e 312 (M+NH3 +H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])[C:5]=1[OH:6].[CH2:9](O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21](S(O)(=O)=O)=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:9]([O:7][C:4]1[C:5](=[O:6])[C:2](=[O:1])[C:3]=1[O:8][CH2:28][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C(C(C1O)=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a Dean-Stark trap for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ether (100 mL)
WASH
Type
WASH
Details
washed with 2× with saturated aqueous NaHCO3 solution and brine
CUSTOM
Type
CUSTOM
Details
dried over Na2 SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude residue
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography
WASH
Type
WASH
Details
eluting with 4:1 hexane-EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C(C1OCC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 566.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.